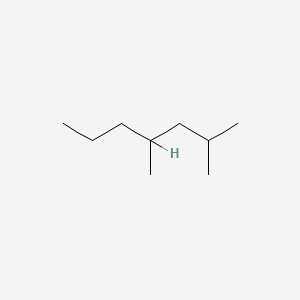

2,4-Dimethylheptane

Overview

Description

2,4-Dimethylheptane (CAS: 2213-23-2) is a branched alkane with the molecular formula C₉H₂₀ and a molecular weight of 128.26 g/mol. It features methyl groups at the 2nd and 4th carbon positions of a heptane backbone. Key physical properties include a boiling point of 133°C and a density of 0.72 g/cm³ . It is also detected in industrial solvents, such as thinner , and is referenced in fuel research for gasoline optimization .

Preparation Methods

Chemical Properties and Structural Analysis

2,4-Dimethylheptane belongs to the class of branched alkanes, characterized by methyl groups at positions 2 and 4 of a heptane backbone. Key properties include:

| Property | Value |

|---|---|

| Molecular Weight | 128.26 g/mol |

| Boiling Point | 133°C |

| Density | 0.72 g/cm³ |

| Refractive Index | 1.4030–1.4040 |

| Solubility in Water | 2.026 mg/L (25°C) |

These properties suggest low polarity and high hydrophobicity, typical of branched alkanes . The compound’s dielectric constant of 1.9 (20°C) further underscores its nonpolar nature, influencing solvent selection in synthetic routes .

Catalytic Alkylation of Shorter-Chain Alkanes

Catalytic alkylation remains a cornerstone in branched alkane synthesis. For this compound, this method could involve the acid-catalyzed reaction of iso-butane with pentene isomers. For example:

2SO4} \text{C₉H₂₀} + \text{H₂O}

The reaction typically occurs at 0–10°C, with sulfuric acid as the catalyst . The branching pattern arises from carbocation rearrangements, favoring tertiary intermediates. Yield optimization requires precise control of stoichiometry and temperature, as side reactions like polymerization can dominate at higher temperatures.

Grignard Reagent-Based Synthesis

Grignard reactions offer a stereoselective route to branched alkanes. A plausible pathway involves:

-

Formation of a Grignard reagent :

-

Quenching with a proton source :

Subsequent hydrogenation of the alkene intermediate would yield this compound. This method allows precise control over branching but requires anhydrous conditions and careful handling of organometallic reagents.

Hydroisomerization of Linear Alkanes

Hydroisomerization catalyzed by platinum or palladium on acidic supports (e.g., zeolites) can convert n-nonane into branched isomers like this compound. The process operates at 250–300°C and 20–30 bar H₂ pressure:

The selectivity depends on the catalyst’s pore structure and acid strength. Zeolites with moderate pore sizes (e.g., ZSM-5) favor branching at specific positions by restricting transition-state geometries .

Challenges and Optimization Strategies

-

Byproduct Formation : Linear alkanes and over-branched isomers (e.g., 2,2,4-trimethylhexane) compete with the target product. Gas chromatography-mass spectrometry (GC-MS) is critical for monitoring purity.

-

Catalyst Deactivation : Coking and sulfur poisoning reduce efficiency in hydroisomerization. Regeneration cycles with air or oxygen at 500°C restore activity.

-

Solvent Selection : Nonpolar solvents (e.g., hexane) improve reaction homogeneity in Grignard syntheses but complicate separations due to similar boiling points .

Industrial and Laboratory-Scale Considerations

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Catalyst Loading | 5–10 wt% | 1–2 wt% |

| Reaction Time | 6–12 hours | 2–4 hours |

| Yield | 60–70% | 80–90% |

| Purity | >95% | >99% |

Industrial processes prioritize continuous-flow reactors for higher throughput, whereas batch reactors dominate laboratory settings.

Scientific Research Applications

2,4-Dimethylheptane has several applications in scientific research:

Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry to study the behavior of branched alkanes.

Biology: While not commonly used in biological research, it can serve as a model compound to study the metabolism of branched hydrocarbons in microorganisms.

Medicine: There are limited direct applications in medicine, but its derivatives may be explored for potential pharmaceutical uses.

Industry: It is used in the petrochemical industry as a component in fuel formulations and as a solvent in various chemical processes.

Mechanism of Action

As a hydrocarbon, 2,4-Dimethylheptane primarily interacts through van der Waals forces and hydrophobic interactions. It does not have specific molecular targets or pathways in biological systems due to its non-polar nature. its derivatives may exhibit different mechanisms of action depending on their functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers of Dimethylheptane

The positional isomerism of methyl groups in dimethylheptanes significantly impacts their chemical and physical properties. Key isomers include:

Abraham Model Insights :

- This compound exhibits lower L (gas-to-organic phase partitioning) and S (polarity) values compared to 3,5- and 2,6-dimethylheptane, indicating reduced solubility in polar solvents .

- 3,5-Dimethylheptane has the highest S value among the isomers, suggesting greater polarity due to symmetrical branching.

Comparison with Other Branched Alkanes

Shorter-Chain Branched Alkanes

4-Methyloctane (C₉H₂₀):

2,3,3-Trimethylpentane (C₈H₁₈):

Longer-Chain Branched Alkanes

- 2-Methylnonane (C₁₀H₂₂): Identified in BC urine samples . Higher molecular weight and boiling point (~167°C) than this compound.

Analytical Challenges and Misidentification

Gas chromatography-mass spectrometry (GC-MS) analysis of branched alkanes faces challenges due to:

- Similar Mass-to-Charge Ratios : this compound may be confused with 2,4-dimethylhexane or octane .

- Co-elution Issues : Overlapping retention times in GC columns complicate quantification in complex mixtures (e.g., breath or urine samples) .

Biomedical and Industrial Relevance

Cancer Biomarker Potential

Biological Activity

2,4-Dimethylheptane is an alkane compound with the molecular formula . It is characterized by the presence of two methyl groups at the 2nd and 4th positions of a heptane chain. While primarily studied for its physical properties and applications in organic chemistry, emerging research has begun to explore its biological activity, particularly in relation to human health and environmental impacts.

- Molecular Weight : 128.25 g/mol

- Boiling Point : Approximately 150 °C

- Density : 0.73 g/cm³

- Solubility : Insoluble in water, soluble in organic solvents

Toxicological Profile

This compound has been noted for its toxicity to aquatic organisms, raising concerns about its environmental impact. It is classified as very toxic to aquatic life, potentially causing long-term adverse effects in aquatic environments . Additionally, exposure to this compound can lead to central nervous system impairment and respiratory issues in humans, particularly with significant inhalation or ingestion .

Health Effects

- Acute Toxicity : Inhalation or ingestion may lead to symptoms such as slurred speech, dizziness, and unconsciousness. Serious cases can result in respiratory depression .

- Chronic Exposure : Prolonged exposure can cause sensory irritation of the eyes, nose, and throat. Occupational exposure limits have been established to protect against these effects .

- Potential Biomarkers : Recent studies have highlighted the presence of this compound in exhaled volatile organic compounds (VOCs), suggesting its potential role as a biomarker for certain diseases. For instance, it was detected in breath samples of individuals with cystic fibrosis, indicating a possible link between this compound and respiratory conditions .

Case Study: Cystic Fibrosis

A study investigating VOCs in breath samples found that levels of this compound significantly differed between children with and without Pseudomonas aeruginosa infections. This indicates that this compound might serve as a non-invasive biomarker for monitoring respiratory infections in cystic fibrosis patients .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities and health effects associated with various aliphatic hydrocarbons related to this compound:

| Compound | Toxicity Level | Environmental Impact | Potential Biological Activity |

|---|---|---|---|

| This compound | High | Very toxic to aquatic organisms | Possible biomarker for cystic fibrosis |

| 3-Methylpentane | Moderate | Toxic | Limited studies on anticancer properties |

| Heptane | Low | Moderate | Used as a solvent; low biological activity |

Q & A

Q. Basic: How can 2,4-dimethylheptane be identified and characterized in a laboratory setting?

Answer:

Identification involves spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to confirm branching patterns (e.g., methyl groups at C2 and C4). Peaks for methyl groups appear at ~0.8–1.5 ppm in NMR .

- Gas Chromatography-Mass Spectrometry (GC-MS): Use a nonpolar column (e.g., DB-5) to separate isomers. The molecular ion peak (m/z 128) and fragmentation patterns distinguish it from other dimethylheptanes .

- Boiling Point and Density: Experimental validation (133°C, 0.72 g/cm³) confirms purity .

Q. Basic: What are the standard protocols for synthesizing this compound?

Answer:

Synthesis typically employs alkyne alkylation or Grignard reactions :

- Alkyne Route: React 4-methylhept-2-yne with methyl magnesium bromide, followed by hydrogenation. Monitor reaction progress via FT-IR for alkyne bond reduction (C≡C stretch at ~2100 cm⁻¹) .

- Purification: Fractional distillation under reduced pressure (to avoid decomposition) yields >95% purity. Validate with GC retention time matching reference standards .

Q. Advanced: How do structural variations in branched alkanes like this compound influence their thermodynamic properties?

Answer:

Branching reduces surface area, lowering London dispersion forces :

- Boiling Point Comparison: this compound (133°C) has a lower boiling point than linear alkanes (e.g., n-nonane: 150°C) due to reduced intermolecular interactions .

- Experimental Design: Use differential scanning calorimetry (DSC) to measure enthalpy of vaporization. Compare with computational models (e.g., COSMO-RS) to validate predictions .

Q. Advanced: What methodological approaches are used to detect this compound in biological systems, such as cancer cell lines?

Answer:

- Headspace Solid-Phase Microextraction (HS-SPME): Capture volatile organic compounds (VOCs) from cell cultures (e.g., CALU-1 lung cancer cells). Use a carboxen/polydimethylsiloxane fiber for optimal VOC adsorption .

- GC-MS Quantification: Calibrate with internal standards (e.g., deuterated analogs). Reported concentrations (~2.6 ppb) must account for error margins (see error bars in ) .

- Cell Culture Controls: Include non-cancerous cell lines to distinguish cancer-specific VOC profiles .

Q. Advanced: How can researchers resolve contradictions in reported data on this compound’s physicochemical properties?

Answer:

- Source Validation: Cross-reference data from authoritative databases (NIST, PubChem, EPA DSSTox) to identify outliers .

- Replication Studies: Reproduce experiments under standardized conditions (e.g., ASTM methods for boiling point determination).

- Analytical Validation: Use high-purity standards and calibrate instruments (e.g., NMR spectrometers) with certified reference materials .

Q. Basic: What safety precautions are critical when handling this compound?

Answer:

- Flammability: Store in explosion-proof refrigerators away from ignition sources (S16 safety code) .

- Ventilation: Use fume hoods to prevent inhalation of vapors (TLV-TWA: 500 ppm).

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and avoid water due to low solubility .

Q. Advanced: How is this compound utilized in fuel formulation research?

Answer:

- Combustion Analysis: Study ignition delay times in shock tubes to assess octane rating. Compare with co-optima gasoline blends (e.g., C9-isoparaffin mixtures) .

- Computational Modeling: Apply kinetic models (e.g., Chemkin) to simulate oxidation pathways. Validate with experimental data from flame ionization detectors (FID) .

Q. Advanced: What role does this compound play in atmospheric chemistry studies?

Answer:

Properties

IUPAC Name |

2,4-dimethylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-5-6-9(4)7-8(2)3/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKVIBNBLXQNIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862873 | |

| Record name | 2,4-Dimethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [ChemSampCo MSDS] | |

| Record name | 2,4-Dimethylheptane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14544 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2213-23-2 | |

| Record name | (±)-2,4-Dimethylheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2213-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptane, 2,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002213232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptane, 2,4-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.